Etherolenic acid
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Overview
Description
Etherolenic acid is a medium-chain fatty acid.
Scientific Research Applications
Antimicrobial Activity
Etherolenic acid demonstrates notable antimicrobial properties. A study by (Toporkova et al., 2018) revealed that different isomers of etherolenic acid exhibit varying degrees of antimicrobial effects against phytopathogenic bacteria. Particularly, (ω5Z)-Etherolenic acid showed bactericidal properties against several bacterial strains, while other isomers displayed bacteriostatic properties.
Biosynthesis in Plants
Research on etherolenic acid's biosynthesis in plants has been explored in studies like (Grechkin et al., 1997) and (Hamberg, 2002). These studies explored the enzymatic processes in garlic bulbs and aquatic plants that lead to the formation of etherolenic acid and its isomers, highlighting the plant-specific pathways involved in its synthesis.
Role in Oxylipin Biosynthesis
The role of etherolenic acid in the broader context of oxylipin biosynthesis has been examined. In (Gorina et al., 2016), the study identified the presence of divinyl ether synthase enzymes in spikemoss (Selaginella moellendorffii) that convert fatty acid hydroperoxides to etherolenic acid, illustrating its integral role in the oxylipin pathway in non-flowering plants.
properties
Product Name |
Etherolenic acid |
---|---|
Molecular Formula |
C18H28O3 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(9Z,11E)-12-[(1E,3Z)-hexa-1,3-dienoxy]dodeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-4-13-16-21-17-14-11-9-7-5-6-8-10-12-15-18(19)20/h3-4,9,11,13-14,16-17H,2,5-8,10,12,15H2,1H3,(H,19,20)/b4-3-,11-9-,16-13+,17-14+ |
InChI Key |
QWRJRLCIDLDGLM-GTTHPXIQSA-N |
Isomeric SMILES |
CC/C=C\C=C\O/C=C/C=C\CCCCCCCC(=O)O |
Canonical SMILES |
CCC=CC=COC=CC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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